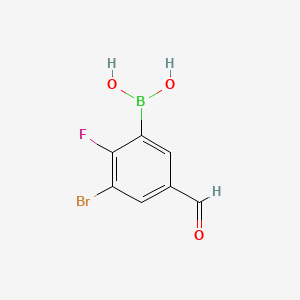

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid

Description

Properties

Molecular Formula |

C7H5BBrFO3 |

|---|---|

Molecular Weight |

246.83 g/mol |

IUPAC Name |

(3-bromo-2-fluoro-5-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H5BBrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |

InChI Key |

ARAHEUZKZQSFKV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C=O)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-bromo-2-fluoro-5-formylphenyl)boronic acid typically involves:

- Selective lithiation of a suitably substituted aryl halide precursor.

- Reaction with a trialkyl borate to install the boronic ester intermediate.

- Hydrolysis of the boronic ester to yield the boronic acid.

This approach leverages directed ortho-metalation (DoM) or halogen-metal exchange techniques to achieve regioselective functionalization.

Lithiation and Boronation Route

A key method described in patent EP0812847B1 outlines the preparation of 5-bromo-2-fluorobenzeneboronic acid, a close analogue of the target compound, which can be adapted for the formyl-substituted derivative:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Lithiation of 1-bromo-4-fluorobenzene to form (5-bromo-2-fluorophenyl)lithium | Use of lithium base (e.g., n-butyllithium) at temperatures below 0 °C in an aprotic solvent such as THF | Temperature control critical for regioselectivity |

| 2 | Reaction of the aryllithium species with tri(C1-C6 alkyl) borate (e.g., trimethyl borate) | Low temperature, inert atmosphere | Forms di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate intermediate |

| 3 | Hydrolysis of the boronate ester intermediate | Acidic aqueous workup | Yields 5-bromo-2-fluorobenzeneboronic acid |

This method avoids the use of less pure or commercially problematic precursors such as 2,4-dibromofluorobenzene and is noted for efficiency and improved purity of the product.

Formyl Group Introduction and Stability Considerations

The presence of the formyl substituent at the 5-position requires careful synthetic design to avoid side reactions during lithiation and boronation. Literature reports indicate:

- The formyl group can be introduced either before or after boronic acid formation, but pre-installation demands protection strategies or mild lithiation conditions to prevent nucleophilic attack or reduction.

- The formyl group at the ortho position relative to boronic acid can engage in intramolecular hydrogen bonding, influencing the compound's stability and tautomeric behavior.

Alternative Synthetic Routes

- Reduction and oxidation sequences: Starting from 2-formylphenylboronic acids, selective bromination and fluorination can be performed, followed by purification steps. However, this route may suffer from regioselectivity challenges and lower yields.

- Use of boronate esters: Boronic acid derivatives are often handled as pinacol boronate esters to improve stability and facilitate purification. For example, 2-fluoro-4-formylphenylboronic acid pinacol ester can be synthesized with high yield by reduction of the aldehyde and subsequent boronation.

Analysis of Preparation Methods

Efficiency and Yield

The lithiation-boronation-hydrolysis method provides moderate to high yields (up to ~63% for related compounds) with good regioselectivity and product purity. The use of triethyl or trimethyl borate as boron sources is common due to their availability and reactivity.

Structural and Spectroscopic Characterization

- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR data confirm the structure and purity of the synthesized boronic acid. Coupling constants and chemical shifts are influenced by the fluorine and bromine substituents and the formyl group.

- X-ray Crystallography: Crystalline samples reveal intramolecular hydrogen bonding between boronic acid and formyl groups, affecting the molecular conformation and stability.

Stability and Tautomerism

Functionalized 2-formylphenylboronic acids exhibit tautomeric equilibria between open-chain and cyclic oxaborole forms in solution, which can impact their reactivity and handling. This behavior is relevant for (3-bromo-2-fluoro-5-formylphenyl)boronic acid due to the similar substitution pattern.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or triethylamine, used to facilitate the borylation and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent patterns are compared below:

Acidity and Electronic Effects

- pKa Trends: Fluorine and formyl groups lower pKa via electron-withdrawing effects. The target compound’s pKa is expected to be lower than non-fluorinated analogs (e.g., 3-Bromo-5-formylphenylBA) but higher than CF3-containing derivatives (e.g., 5-Trifluoromethyl-2-formylphenylBA, pKa ~6.5) .

- Stabilization Mechanisms : Through-space interactions from fluorine enhance boronate stability, as seen in 2,6-diarylphenylboronic acids .

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid (IC50 = 0.225 µM) and 6-hydroxynaphthalen-2-yl BA (IC50 = 0.196 µM) show potent cytotoxicity in triple-negative breast cancer cells . The target compound’s formyl group may improve solubility and target binding compared to hydrophobic analogs like pyren-1-yl BA .

Antimicrobial Activity:

- 5-Trifluoromethyl-2-formylphenylBA exhibits moderate activity against Candida albicans (MIC = 128 µg/mL) and Bacillus cereus (MIC = 8 µg/mL), outperforming AN2690 (Tavaborole) . The bromo and fluoro substituents in the target compound could enhance membrane penetration or enzyme inhibition (e.g., leucyl-tRNA synthetase) .

Solubility and Stability

- However, precipitation risks in culture media (e.g., RPMI) are noted for hydrophobic boronic acids .

- Stability in solution is influenced by substituents; electron-withdrawing groups favor boronate formation over boroxine .

Q & A

Basic: How can the synthesis of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid be optimized to address competing reactivity of its functional groups?

Methodological Answer:

The synthesis must balance the reactivity of the boronic acid, bromo, fluoro, and formyl groups. Key steps include:

- Protection of the formyl group : Use acetal or hydrazone protection to prevent undesired nucleophilic additions during cross-coupling reactions .

- Suzuki-Miyaura Coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides under anhydrous conditions. The bromo substituent enhances electrophilicity, facilitating coupling .

- pH Control : Maintain mildly alkaline conditions (pH 8–9) to stabilize the boronic acid as the tetrahedral boronate form, minimizing protodeboronation .

- Purification : Use column chromatography with silica gel modified with triethylamine to reduce boronic acid adsorption .

Advanced: What factors determine the binding kinetics of this boronic acid with diol-containing biomolecules, and how can this be leveraged in sensor design?

Methodological Answer:

Kinetics are influenced by:

- Substituent Effects : The electron-withdrawing fluoro and bromo groups increase boronic acid acidity (lower pKa), accelerating diol binding .

- Stopped-Flow Kinetics : Use stopped-flow fluorescence to measure kon values. For example, kon follows D-fructose > D-mannose > D-glucose due to diol geometry .

- Sensor Integration : Conjugate the compound to redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical glucose sensors. The polymer acts as a molecular sieve, enhancing selectivity .

Advanced: How can thermal stability and degradation pathways of this compound inform its use in flame-retardant applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen to identify decomposition temperatures. Aromatic boronic acids with electron-withdrawing groups (e.g., Br, F) show higher thermal stability (>300°C) due to reduced oxidative degradation .

- Char Formation : The boronic acid moiety promotes char formation during pyrolysis, acting as a flame retardant. Compare degradation products (e.g., boron oxides) via FTIR or GC-MS .

Basic: What analytical methods are suitable for quantifying trace impurities in this boronic acid during drug development?

Methodological Answer:

- LC-MS/MS : Use a triple quadrupole system in MRM mode for high sensitivity (LOD <1 ppm). Derivatization is unnecessary due to the compound’s inherent ionization efficiency .

- Sample Preparation : Acidify the sample (pH 3–4) to stabilize the boronic acid and minimize boroxine formation. Validate against ICH guidelines for linearity (R² >0.995) and recovery (90–110%) .

Advanced: How does the compound’s structure influence its anticancer activity, and what experimental models validate this?

Methodological Answer:

- Mechanistic Studies : The formyl group enables Schiff base formation with lysine residues in proteasomes, mimicking bortezomib’s mechanism. Test proteasome inhibition via fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Cell-Based Assays : Use glioblastoma cell lines (e.g., U87-MG) to assess cytotoxicity (IC50 via MTT assay). Compare with boronic acids lacking the bromo/fluoro substituents to isolate electronic effects .

Basic: How can contradictions in reported synthetic yields be resolved when scaling up production?

Methodological Answer:

- Reaction Monitoring : Use in-situ NMR or HPLC to identify intermediates. For example, protodeboronation side products may form at higher temperatures (>80°C) .

- Scale-Up Adjustments : Replace THF with toluene for better solubility of aryl halides. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance turnover in Suzuki couplings .

Advanced: What strategies mitigate non-specific interactions when using this boronic acid for glycoprotein enrichment?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips. Test binding avidity under varying pH (7.4–8.5) and buffer ionic strength .

- Competitive Elution : Use sorbitol (0.5 M) in borate buffer (pH 10) to displace bound glycoproteins while minimizing hydrophobic interactions .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers. The bromine atom’s σ-hole enhances halogen bonding in Pd-catalyzed couplings .

- Docking Studies : Simulate binding to proteasome active sites (e.g., 20S subunit) using AutoDock Vina. Compare binding energies with clinical inhibitors (e.g., bortezomib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.